
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylcyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylcyclohexanecarboxamide, commonly known as CQ11, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. CQ11 is a derivative of quinoline and has been synthesized using several methods. In
作用機序
The mechanism of action of CQ11 involves its ability to bind to proteins and modulate their activity. CQ11 has been shown to bind to the ATP-binding site of proteins, leading to the inhibition of their activity. CQ11 has also been shown to induce apoptosis in cancer cells by activating the intrinsic pathway.
Biochemical and Physiological Effects:
CQ11 has been shown to have several biochemical and physiological effects. In vitro studies have shown that CQ11 has cytotoxic effects on cancer cells, and its mechanism of action involves the induction of apoptosis. CQ11 has also been shown to bind to proteins and modulate their activity. In vivo studies have shown that CQ11 has anti-inflammatory effects and can reduce the severity of inflammation in animal models.
実験室実験の利点と制限
CQ11 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. CQ11 also has a well-defined structure, which makes it easy to study its mechanism of action. However, CQ11 also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to study its effects in aqueous environments. CQ11 also has low stability, which can limit its shelf life.
将来の方向性
There are several future directions for the study of CQ11. One direction is to investigate its potential as an anti-cancer agent in vivo. Another direction is to study its effects on other diseases, such as inflammation and neurodegenerative diseases. Further studies are also needed to elucidate its mechanism of action and to optimize its synthesis method to improve its yield and stability. Additionally, CQ11 can be used as a molecular building block for the fabrication of functional materials, and future studies can focus on exploring its potential in this field.
In conclusion, CQ11 is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Its mechanism of action involves its ability to bind to proteins and modulate their activity. CQ11 has several advantages for lab experiments, but also has some limitations. Future studies can focus on investigating its potential as an anti-cancer agent, studying its effects on other diseases, elucidating its mechanism of action, and exploring its potential as a molecular building block for the fabrication of functional materials.
合成法
CQ11 can be synthesized using several methods, including the reaction of 2-hydroxy-8-methylquinoline with N-phenylcyclohexanecarboxamide in the presence of a catalyst, or the reaction of 2-hydroxy-8-methylquinoline with N-phenylcyclohexanecarboxylic acid, followed by the conversion of the resulting acid to CQ11 using a coupling agent. The yield of CQ11 varies depending on the synthesis method used.
科学的研究の応用
CQ11 has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, CQ11 has been investigated for its potential as an anti-cancer agent. Studies have shown that CQ11 has cytotoxic effects on cancer cells, and its mechanism of action involves the induction of apoptosis. In biochemistry, CQ11 has been studied for its ability to bind to proteins and modulate their activity. In materials science, CQ11 has been investigated for its potential as a molecular building block for the fabrication of functional materials.
特性
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylcyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-17-9-8-12-19-15-20(23(27)25-22(17)19)16-26(21-13-6-3-7-14-21)24(28)18-10-4-2-5-11-18/h3,6-9,12-15,18H,2,4-5,10-11,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFNKMNGQRJFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

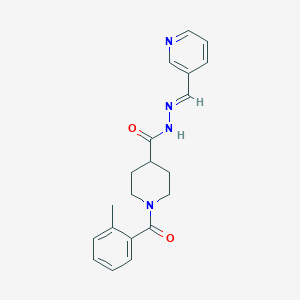

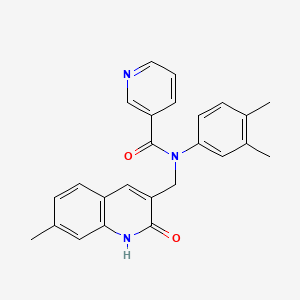



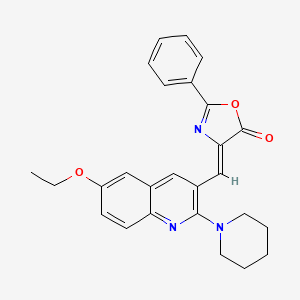
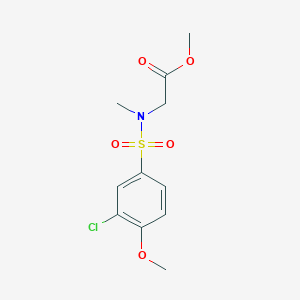
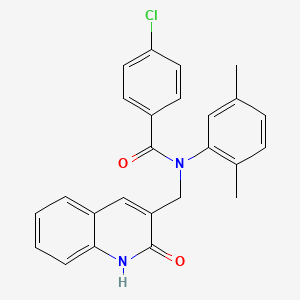
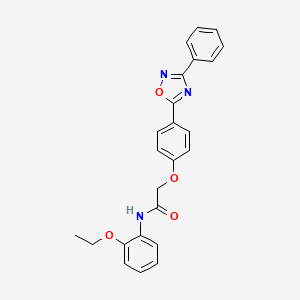

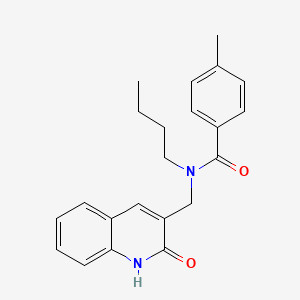
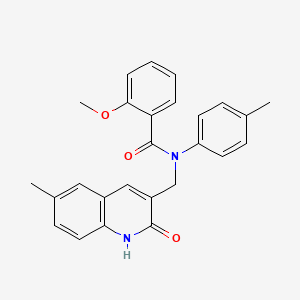
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7696399.png)